2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether
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Overview
Description
2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether typically involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles. This process can be carried out under various conditions, including the use of concentrated sulfuric acid to promote intramolecular cyclization . The reaction conditions often require temperatures ranging from 150-160°C and the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino-benzoxazepine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the triazino-benzoxazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodocyclization, sulfuric acid for cyclization, and various oxidizing and reducing agents . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions include iodinated derivatives, sulfoxides, sulfones, and various substituted triazino-benzoxazepine compounds .
Scientific Research Applications
2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazino-benzoxazepine core allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the allylsulfanyl group can form covalent bonds with specific amino acid residues, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate
- 2-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl acetate
Uniqueness
2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether is unique due to its specific substitution pattern and the presence of the allylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-12-27-20-22-19-17(23-24-20)13-8-4-6-10-15(13)21-18(26-19)14-9-5-7-11-16(14)25-2/h3-11,18,21H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKICALRXQIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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